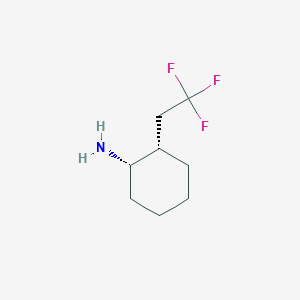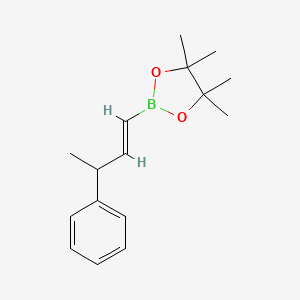
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and stability. This particular compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halides or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted dioxaborolane derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is used as a building block for the construction of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties. Research into its potential as a drug candidate or as a component of drug delivery systems is ongoing.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in nanotechnology and materials science.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. Molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-yn-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the dioxaborolane ring and the phenylbutenyl group. These features confer distinct reactivity and stability, making it valuable for various applications in synthesis and research.
特性
分子式 |
C16H23BO2 |
|---|---|
分子量 |
258.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(E)-3-phenylbut-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-13(14-9-7-6-8-10-14)11-12-17-18-15(2,3)16(4,5)19-17/h6-13H,1-5H3/b12-11+ |
InChIキー |
BHPCREMOBXBWBS-VAWYXSNFSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)C2=CC=CC=C2 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


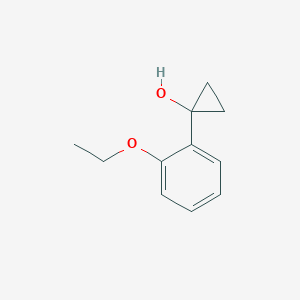
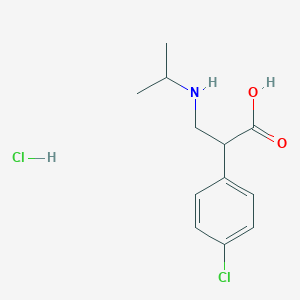
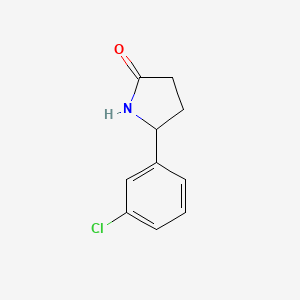
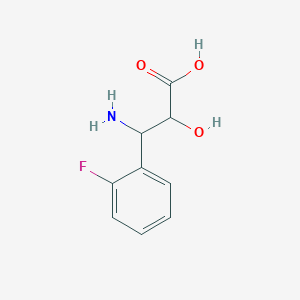

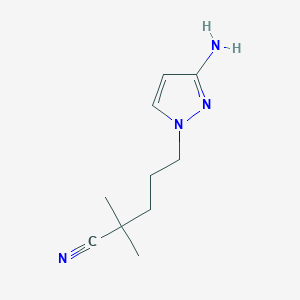
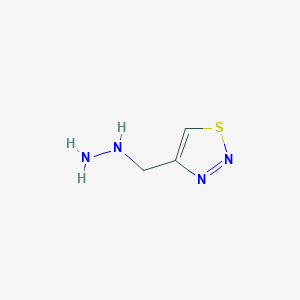
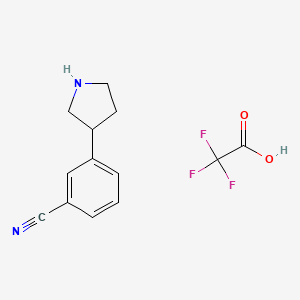
amine](/img/structure/B13644929.png)
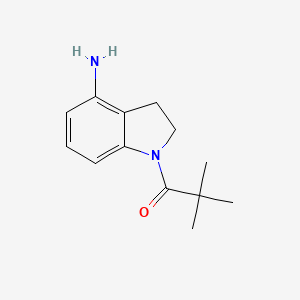

![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)
